molecular formula C13H13NO4S2 B14000182 4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)- CAS No. 920021-88-1

4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-

Cat. No.: B14000182
CAS No.: 920021-88-1
M. Wt: 311.4 g/mol
InChI Key: DIAAFVBEJDBJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]thiazolidin-4-one is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidinones with different oxidation states.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the context of anticancer activity, it may interfere with cell signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
  • 3-{4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl}propanoic acid
  • 5-[(4-Fluorobenzylidene)-3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]thiazolidin-4-one is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it more reactive and potentially more effective in its applications compared to similar compounds .

Properties

IUPAC Name

2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-12(15)14-13(19)20-10/h4-6H,1-3H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAAFVBEJDBJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383862
Record name 4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920021-88-1
Record name 4-Thiazolidinone, 2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.